molecular formula C8H14N4O2S B1597911 5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine CAS No. 175202-17-2

5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine

Cat. No. B1597911
M. Wt: 230.29 g/mol
InChI Key: OJZIKVJYVVQUDG-UHFFFAOYSA-N
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Description

5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine is a chemical compound with the following properties:



  • Empirical Formula : C₁₃H₁₆N₄O₂S

  • Molecular Weight : 292.36 g/mol

  • Structure : The compound consists of a pyrimidine ring with a tert-butylsulfonyl group attached at positions 5 and 2, and an amino group at position 4.



Molecular Structure Analysis

The molecular structure of 5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine is crucial for understanding its properties and reactivity. The tert-butylsulfonyl group provides steric hindrance, affecting its interactions with other molecules. The pyrimidine ring imparts aromaticity and influences its electronic properties.



Chemical Reactions Analysis

While detailed studies on specific chemical reactions involving this compound are scarce, we can anticipate its behavior based on its functional groups. Potential reactions include nucleophilic substitutions, amidations, and cyclizations. Researchers should explore its reactivity further.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Melting Point : Not specified

  • Solubility : Soluble in organic solvents (e.g., DMSO, DMF)

  • Stability : Stable under standard conditions

  • Spectroscopic Data : NMR, IR, and UV-Vis spectra are essential for characterization.


Safety And Hazards


  • Hazard Class : Acute Toxicity (Oral)

  • Signal Word : Warning

  • Storage : Non-combustible solid

  • WGK : WGK 3 (harmful to aquatic life)

  • Flash Point : Not applicable

  • Researchers handling this compound should follow safety protocols and conduct risk assessments.


Future Directions


  • Synthetic Optimization : Develop efficient synthetic routes.

  • Biological Studies : Investigate its biological activity and potential applications.

  • Structural Elucidation : Obtain crystallographic data for precise structural analysis.


Please note that while some information is available, further research is needed to fully understand the properties and applications of 5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine. Researchers should explore relevant literature and experimental data to advance our knowledge of this compound12.


properties

IUPAC Name

5-tert-butylsulfonylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c1-8(2,3)15(13,14)5-4-11-7(10)12-6(5)9/h4H,1-3H3,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZIKVJYVVQUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381068
Record name 5-(2-Methylpropane-2-sulfonyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine

CAS RN

175202-17-2
Record name 5-(2-Methylpropane-2-sulfonyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175202-17-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine
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5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine
Reactant of Route 3
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5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine
Reactant of Route 4
5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine
Reactant of Route 5
5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine
Reactant of Route 6
5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine

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